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molecular formula C7H5Cl2NO B8813610 3,4-Dichlorobenzaldoxime

3,4-Dichlorobenzaldoxime

Cat. No. B8813610
M. Wt: 190.02 g/mol
InChI Key: ROBIUDOANJUDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691824B2

Procedure details

3,4-Dichlorobenzaldehyde (1 eq) and hydroxylamine.HCl (4 eq) were suspended in pyridine (10 vol) in a sealed tube. The reaction mixture was stirred at 50° C. overnight under an atmosphere of N2. The reaction mixture was concentrated in vacuo before the addition of EtOAc (10 vol) and 2M citric acid solution (5 vol). The organic layer was separated and washed with citric acid (2×5 vol) and saturated aqueous NaCl solution (5 vol). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to yield required 3,4-dichloro-benzaldehyde oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[NH2:11][OH:12].Cl>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=[N:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. overnight under an atmosphere of N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo before the addition of EtOAc (10 vol) and 2M citric acid solution (5 vol)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with citric acid (2×5 vol) and saturated aqueous NaCl solution (5 vol)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=NO)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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